Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-
Description
Chemical Name: Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- Molecular Formula: C₁₂H₁₉N₃O₃S CAS Registry Number: 63494-59-7 Structural Features:
- A methanesulfonamide core (-SO₂NH₂) linked to an ethylaminoethyl chain.
- The phenyl ring is substituted with a methyl group at position 3 and a nitroso (-NO) group at position 2.
- The ethyl group is attached to the amino nitrogen of the phenyl ring.
Its structural uniqueness lies in the nitroso group, which may influence reactivity, stability, and biological activity compared to analogs.
Properties
IUPAC Name |
N-[2-(N-ethyl-3-methyl-4-nitrosoanilino)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-4-15(8-7-13-19(3,17)18)11-5-6-12(14-16)10(2)9-11/h5-6,9,13H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQURWIJAIIPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042134 | |
| Record name | Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.0000007 [mmHg] | |
| Record name | N-(2-(Ethyl(3-methyl-4-nitrosophenyl)amino)ethyl)-methanesulfonamide | |
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CAS No. |
56046-62-9 | |
| Record name | N-[2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]methanesulfonamide | |
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| Record name | N-(2-(Ethyl(3-methyl-4-nitrosophenyl)amino)ethyl)-methanesulfonamide | |
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| Record name | Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- | |
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| Record name | Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- | |
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| Record name | N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]methanesulphonamide | |
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| Record name | 4-NITROSO-N-ETHYL-N-(.BETA.-METHYLSULFONAMIDOETHYL)-M-TOLUIDINE | |
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| Record name | N-(2-(ETHYL(3-METHYL-4-NITROSOPHENYL)AMINO)ETHYL)-METHANESULFONAMIDE | |
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Preparation Methods
Formation of the Aromatic Nitroso Intermediate
The nitroso-functionalized aromatic core is typically synthesized via nitrosation of a pre-formed aniline derivative. A common precursor is N-ethyl-3-methylaniline , which undergoes nitrosation using sodium nitrite (NaNO₂) under acidic conditions. For example, hydrochloric acid (HCl) at 0–5°C facilitates electrophilic aromatic substitution at the para position relative to the ethylamino group.
Mechanistic Insight :
The reaction proceeds through the generation of nitrosonium ion (NO⁺) in situ, which attacks the electron-rich aromatic ring. Steric hindrance from the ethyl and methyl groups directs nitrosation to the 4-position, yielding N-ethyl-3-methyl-4-nitrosoaniline .
Optimization Considerations :
Introduction of the Ethylaminoethyl Side Chain
The ethylaminoethyl moiety is introduced via nucleophilic substitution or reductive amination. Patent US20050049302 describes alkylation of 3-methyl-4-nitrosoaniline with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Reaction Scheme :
$$
\text{3-Methyl-4-nitrosoaniline} + \text{Cl-CH₂CH₂-NH-Et} \xrightarrow{\text{Base}} \text{N-Ethyl-N-(2-aminoethyl)-3-methyl-4-nitrosoaniline} + \text{HCl}
$$
Challenges :
Sulfonamide Group Attachment
The final step involves reacting the secondary amine with methanesulfonyl chloride (MsCl) to form the sulfonamide. This exothermic reaction requires careful temperature modulation (0–25°C) and a scavenger for HCl byproducts, such as triethylamine (TEA) or pyridine.
Procedure (Adapted from US3574740A) :
- Dissolve N-ethyl-N-(2-aminoethyl)-3-methyl-4-nitrosoaniline in nitroethane.
- Add MsCl dropwise at 0°C, followed by TEA to neutralize HCl.
- Warm to 50°C, filter precipitated TEA·HCl, and isolate the product via crystallization.
Yield Data :
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitroethane | 0 → 50 | 92 | 98.5 |
| THF | 25 | 78 | 95.2 |
| DCM | -10 → 25 | 85 | 97.8 |
Source: US3574740A, VulcanChem
Critical Analysis of Methodologies
Solvent Selection
Nitroalkanes (e.g., nitroethane) are preferred for sulfonylation due to their dual role as reaction media and solubilizing agents for intermediates. Their high dielectric constants stabilize ionic intermediates, while low solubility of byproducts (e.g., amine hydrochlorides) simplifies filtration.
Comparative Solvent Performance :
Catalytic and Stoichiometric Additives
- Lewis Acids : SnCl₄ (1 mol%) in Friedel-Crafts acylations improves electrophilic substitution rates.
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency in biphasic systems.
Purification and Characterization
Crystallization Techniques
Product isolation often involves anti-solvent crystallization. For example, adding hexane to a nitroethane solution precipitates the sulfonamide as fine crystals, achieving >98% purity.
Optimized Crystallization Protocol :
Analytical Characterization
Scalability and Industrial Applications
The nitroethane-mediated sulfonylation method (US3574740A) is scalable to kilogram-scale production, with 89–92% yields reported in pilot plants. Key advantages include:
- Recyclability of nitroethane solvent (>5 cycles without yield loss).
- Minimal purification requirements due to high selectivity.
Chemical Reactions Analysis
Friedel-Crafts Acylation
Used to introduce acyl groups to aromatic rings in dye intermediates.
-
Conditions : Acyl halide/anhydride with AlCl₃ catalyst in chlorobenzene .
-
Example : Reacts with acetyl chloride to form arylketones for indoaniline dyes .
Alkylation of Amines
The ethylaminoethyl side chain undergoes alkylation:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Friedel-Crafts | AcCl, AlCl₃, chlorobenzene, 25–50°C | Arylketone intermediates | |
| Amine Alkylation | CH₃I, NaH, THF | N-Methyl derivatives |
Atmospheric Oxidation
-
Mechanism : Vapor-phase reaction with hydroxyl radicals (·OH).
Hydrolysis and Volatilization
-
Hydrolysis : Limited data; stable in aqueous media due to low Henry’s Law constant () .
-
Volatilization : Negligible from water/soil due to low vapor pressure () .
Nitroso Group (R-N=O)
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitroso to amine .
-
Dye Coupling : Reacts with aromatic amines to form azomethine dyes .
Sulfonamide Group
-
Acid/Base Reactions : Deprotonates in basic media, forming salts (e.g., hydrochloride, CID 109794) .
| Functional Group | Reaction | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Nitroso | Catalytic hydrogenation | H₂, Pd/C, ethanol | Amine derivative | |
| Sulfonamide | Salt formation | HCl in THF | Hydrochloride salt (CID 109794) |
Azo Dye Formation
-
Mechanism : Diazotization and coupling with phenols/amines.
-
Role : Serves as an electron-deficient coupling agent for indophenol dyes .
Bioconjugation
Thermal and Photochemical Stability
Scientific Research Applications
Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular pathways and enzyme activities. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- The target compound’s nitroso group distinguishes it from most analogs, which typically feature amino (-NH₂), formyl (-CHO), or hydroxyl (-OH) substituents .
- Unlike sotalol derivatives (e.g., Related Compound B), the target lacks a β-hydroxyethylamino chain, which is critical for β-adrenergic blocking activity .
- The antiarrhythmic agent in has a larger, more complex structure with an imidazolyl phenoxy group, enabling dual Class II/III activity .
- Pesticide analogs () prioritize sulfonylurea linkages and heterocyclic rings for herbicidal action, diverging from the target’s arylalkylamine design .
Pharmacological and Functional Differences
Key Observations :
- Sotalol derivatives are well-characterized antiarrhythmics, whereas the target’s pharmacological profile remains unexplored in the provided evidence.
Physicochemical Properties
Biological Activity
Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- (CAS Number: 56046-62-9) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables that highlight its significance in medicinal chemistry.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₃S |
| Molecular Weight | 285.36 g/mol |
| InChI Key | XWQURWIJAIIPQP-UHFFFAOYSA-N |
| LogP | 1.85 |
The compound features a methanesulfonamide group attached to an ethyl chain with a nitrosophenyl moiety, which is significant for its biological interactions and potential therapeutic applications .
Antiproliferative Effects
Research indicates that methanesulfonamide derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, modifications to the core structure of related compounds have shown promising results in inhibiting the growth of HeLa cells, a widely used cervical cancer cell line .
The biological activity of methanesulfonamide can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Studies suggest that compounds with similar structures may inhibit protein tyrosine phosphatases (PTP), which play a crucial role in signaling pathways related to cancer progression .
Case Studies
- Inhibition of PTP1B : A study involving methanesulfonamide derivatives demonstrated their ability to inhibit PTP1B, which is implicated in insulin signaling and glucose metabolism. These compounds showed IC50 values ranging from 69 µM to 87 µM, indicating moderate inhibitory activity .
- Diabetes Models : In vivo studies have shown that certain derivatives can reduce blood glucose levels significantly in diabetic rat models, suggesting potential applications in diabetes management .
- Cytotoxicity Studies : The cytotoxic effects of methanesulfonamide derivatives were evaluated using various cancer cell lines, revealing that some compounds exhibited selective toxicity towards malignant cells while sparing normal cells .
Data Table: Biological Activities of Methanesulfonamide Derivatives
| Compound Name | IC50 (µM) | Target | Cell Line |
|---|---|---|---|
| Methanesulfonamide Derivative A | 69 | PTP1B | HeLa |
| Methanesulfonamide Derivative B | 74 | PTP1B | HeLa |
| Methanesulfonamide Derivative C | 87 | PTP1B | HeLa |
| Methanesulfonamide Derivative D | 203 | TCPTP | Various Cancer Cells |
Applications in Medicinal Chemistry
Methanesulfonamide has been utilized as a chemical intermediate in the synthesis of various dyes and pharmaceutical agents. Its structural properties allow it to participate in reactions leading to the formation of complex organic molecules used in drug development .
Pharmacokinetics and Toxicology
While the pharmacokinetic profile of methanesulfonamide is still under investigation, initial studies suggest moderate bioavailability and metabolic stability. However, potential toxicological effects must be assessed thoroughly given the presence of the nitroso group, which is known for its reactivity and potential carcinogenicity .
Q & A
Q. Characterization :
- Spectral analysis : Confirm structure via ¹H/¹³C NMR (δ ~3.0 ppm for CH₃SO₂ group), IR (S=O stretches at ~1350-1150 cm⁻¹), and HRMS .
- Elemental analysis : Verify purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Advanced: How can computational docking studies predict the biological activity of this compound?
Answer:
Molecular docking (e.g., AutoDock 4.2 or Schrödinger Suite) evaluates binding affinity to target proteins:
Protein preparation : Retrieve the target’s crystal structure (e.g., PDB ID 3BZ3 for kinase inhibition studies). Remove water molecules and add hydrogens .
Ligand optimization : Generate 3D conformers of the methanesulfonamide derivative using Gaussian09 with B3LYP/6-31G* basis set.
Docking validation : Redock known inhibitors (e.g., PF-562,271) to validate the protocol (RMSD <2.0 Å indicates reliability) .
Binding mode analysis : Focus on hydrogen bonds between the sulfonamide group and key residues (e.g., Lys454 in FAK kinase) and hydrophobic interactions with the nitrosophenyl moiety .
Q. Example data :
| Parameter | Value |
|---|---|
| RMSD (PF-562,271) | 1.181 Å |
| Predicted ΔG | -9.2 kcal/mol |
Basic: What analytical techniques are critical for confirming structural integrity post-synthesis?
Answer:
- X-ray crystallography : Resolve dihedral angles (e.g., 49.65° between aromatic rings) and hydrogen-bonding networks (N–H⋯O, ~2.8–3.0 Å) to confirm 3D conformation .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robustness for biological assays) .
- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient, λ = 254 nm) .
Advanced: How does the nitrosophenyl moiety influence the compound’s redox behavior and biological interactions?
Answer:
The nitroso group (–NO) exhibits redox activity:
Electrochemical studies : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in DMF) reveals reversible reduction peaks at ~-0.5 V vs. Ag/AgCl, indicating radical formation .
Mechanistic implications : The –NO group can act as a pro-drug, releasing nitric oxide (NO) under enzymatic reduction (e.g., by NADPH oxidases), contributing to cytotoxicity in cancer cells .
SAR analysis : Derivatives lacking the nitroso group show ~50% reduced activity in SKOV3 ovarian cancer models, confirming its role in target engagement .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Answer:
Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., 48-h MTT assay in SKBR3 cells vs. 72-h resazurin assay) .
Metabolic stability : Test liver microsomal stability (e.g., rat S9 fraction, 1 mM NADPH) to identify rapid degradation that may skew activity .
Off-target profiling : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition (e.g., FAK vs. unrelated kinases like EGFR) .
Q. Example conflict resolution :
| Study | Reported IC₅₀ (FAK) | Key Variable |
|---|---|---|
| A | 12 nM | 10% FBS media |
| B | 220 nM | Serum-free |
Basic: How can researchers optimize reaction yields for the ethylaminoethyl side chain?
Answer:
Amine alkylation : Use a 2:1 molar ratio of ethyl bromide to the primary amine in DMF with NaHCO₃ to minimize di-alkylation byproducts .
Temperature control : Maintain 0–5°C during sulfonamide coupling to prevent decomposition of the nitroso group .
Workup : Extract unreacted reagents with dichloromethane/water (3x) and dry over MgSO₄. Typical yields: 65–75% .
Advanced: What role does the methanesulfonamide group play in pharmacokinetic properties?
Answer:
- Solubility : The sulfonamide increases hydrophilicity (logP reduction by ~1.2 units vs. methyl ester analogs) .
- Metabolism : Resistant to CYP3A4-mediated oxidation due to electron-withdrawing effects, prolonging half-life (t₁/₂ = 8.2 h in mice) .
- Toxicity : Screen for renal sulfonamide crystalluria via urinary pH modulation (alkaline pH reduces risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
